Zaltoprofen

Description

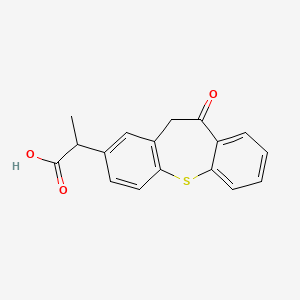

Structure

3D Structure

Properties

IUPAC Name |

2-(6-oxo-5H-benzo[b][1]benzothiepin-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3S/c1-10(17(19)20)11-6-7-15-12(8-11)9-14(18)13-4-2-3-5-16(13)21-15/h2-8,10H,9H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUXFZBHBYYYLTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)SC3=CC=CC=C3C(=O)C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0049076 | |

| Record name | Zaltoprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74711-43-6 | |

| Record name | Zaltoprofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74711-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zaltoprofen [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074711436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zaltoprofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06737 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zaltoprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10,11-dihydro-α-methyl-10-oxodibenzo[b,f]thiepin-2-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZALTOPROFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8635NG3PY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Zaltoprofen's Multifaceted Mechanisms Beyond COX-2 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zaltoprofen, a non-steroidal anti-inflammatory drug (NSAID), is well-recognized for its preferential inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin synthesis pathway. This activity underlies its primary anti-inflammatory and analgesic effects. However, a growing body of evidence reveals that this compound's therapeutic efficacy is not solely dependent on COX-2 inhibition. This technical guide delves into the intricate, non-COX-2-mediated mechanisms of action of this compound, providing a comprehensive overview of its effects on bradykinin-induced pain signaling and peroxisome proliferator-activated receptor-gamma (PPARγ) pathways. This document is intended to serve as a detailed resource for researchers and professionals in drug development, offering insights into the broader pharmacological profile of this compound.

Inhibition of Bradykinin-Induced Nociceptive Signaling

A significant component of this compound's analgesic action, independent of its COX-2 inhibition, is its ability to interfere with bradykinin-induced pain signaling. Bradykinin is a potent inflammatory mediator that activates nociceptors, contributing to pain and hyperalgesia. This compound has been shown to potently inhibit bradykinin-induced nociceptive responses.[1][2][3] Notably, this inhibition is not achieved by direct blockade of bradykinin B1 or B2 receptors.[2] Instead, this compound targets the downstream intracellular signaling cascades initiated by bradykinin B2 receptor activation in dorsal root ganglion (DRG) neurons.[3]

Modulation of Intracellular Calcium Levels

This compound effectively suppresses the bradykinin-induced increase in intracellular calcium concentration ([Ca2+]i) in DRG neurons.[2] This effect is crucial as elevated [Ca2+]i is a key trigger for the activation of various downstream signaling molecules involved in nociceptor sensitization. The inhibition of [Ca2+]i increase by this compound occurs even in the absence of extracellular calcium, suggesting an effect on calcium release from intracellular stores.[2]

Inhibition of 12-Lipoxygenase (12-LOX) Activity

Bradykinin is known to activate 12-lipoxygenase (12-LOX), an enzyme that metabolizes arachidonic acid to produce pro-inflammatory mediators. This compound has been demonstrated to significantly inhibit bradykinin-induced 12-LOX activity in DRG neurons.[3][4] This action contributes to its anti-inflammatory and analgesic properties by reducing the production of inflammatory lipid mediators.

Attenuation of Substance P Release

Substance P, a neuropeptide released from the central and peripheral terminals of nociceptive neurons, plays a critical role in pain transmission and neurogenic inflammation. This compound has been found to inhibit the slow-onset release of substance P from DRG neurons that is induced by bradykinin.[3][4]

Blockade of Bradykinin-Mediated Enhancement of AMPA Receptor Currents

In the spinal cord's substantia gelatinosa, a key area for pain processing, bradykinin enhances the currents mediated by α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, thereby facilitating excitatory glutamatergic transmission and pain signaling. This compound blocks this bradykinin-mediated enhancement of AMPA currents.[5] This effect is independent of COX inhibition and appears to be mediated through the inhibition of Protein Kinase C (PKC) activation, a downstream effector of the bradykinin B2 receptor signaling pathway.[5]

Quantitative Data on Bradykinin Pathway Inhibition

The following table summarizes the available quantitative data on the inhibitory effects of this compound on the bradykinin signaling pathway.

| Parameter | Effect of this compound | Concentration/Dose | Cell/Animal Model | Reference |

| Bradykinin-enhancement of capsaicin-induced 45Ca2+ uptake | IC50 = 1.9 nM | 1.9 nM | Rat Dorsal Root Ganglion (DRG) neurons | [6] |

| Bradykinin-induced nociceptive flexor responses | Strong analgesic action | 1 nmol (intraplantar) | Mice | [1] |

| Bradykinin-mediated enhancement of AMPA currents | Blockade of enhancement | 1, 10 µM | Rat spinal cord slices | [5] |

| Post-operative pain (plantar incision) | Increased withdrawal threshold | 10 mg/kg (oral) | Mice | [7] |

Induction of PPARγ-Mediated Anti-tumor Effects

Recent studies have unveiled a novel mechanism of this compound involving the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor with roles in metabolism and inflammation, and increasingly recognized for its involvement in cancer. This compound has been shown to exert anti-tumor effects, particularly in chondrosarcoma, through a PPARγ-dependent pathway.[8][9]

Upregulation of PPARγ Expression

This compound induces the expression of PPARγ at both the mRNA and protein levels in human extraskeletal chondrosarcoma cells.[9] This induction is preceded by the upregulation of PPARγ-activating factors, including Krox20, C/EBPβ, and C/EBPα.[10]

Activation of Cell Cycle Checkpoint Proteins

The this compound-induced increase in PPARγ expression leads to the subsequent upregulation of key cell cycle checkpoint proteins: p21, p27, and the tumor suppressor p53.[9] The induction of these proteins is dependent on PPARγ, as knockdown of PPARγ abrogates this effect.[9] The upregulation of p21, p27, and p53 contributes to the inhibition of cancer cell proliferation.

Inhibition of Cell Proliferation and Tumor Growth

Through the PPARγ-p21/p27/p53 axis, this compound significantly inhibits the proliferation of chondrosarcoma cells in a concentration- and time-dependent manner.[9] In vivo studies using a mouse xenograft model of extraskeletal myxoid chondrosarcoma have confirmed that oral administration of this compound inhibits tumor growth.[9]

Quantitative Data on PPARγ Pathway Activation and Anti-tumor Effects

The following table summarizes the quantitative data related to this compound's effects on the PPARγ pathway and its anti-tumor activity.

| Parameter | Effect of this compound | Concentration/Dose | Cell/Animal Model | Reference |

| PPARγ-responsible promoter activity | EC50 = 47.3 µmol/L | 47.3 µmol/L | Human chondrosarcoma cells | [8] |

| Cell viability, proliferation, migration, and invasion | Inhibition | 200–400 µmol/L | Human chondrosarcoma cells | [8] |

| p21, p27, and p53 protein expression | Upregulation | 400 µmol/L | Human extraskeletal chondrosarcoma H-EMC-SS cells | [9] |

| In vivo tumor growth | Inhibition | 30 mg/kg (oral, twice daily) | Mouse xenograft model of H-EMC-SS cells | [9] |

Inhibition of Leukocyte Migration

In addition to its effects on sensory neurons and cancer cells, some NSAIDs have been shown to inhibit leukocyte migration, a critical process in the inflammatory response. While specific quantitative data for this compound is limited in the provided search results, the general mechanism for NSAIDs involves interfering with the processes of leukocyte adhesion and transmigration through endothelial cell layers.[11][12] This effect is thought to contribute to their overall anti-inflammatory profile.

Differential Effects of this compound Enantiomers

This compound is a chiral molecule and exists as S(+)- and R(-)-enantiomers. Studies have shown that the enantiomers have differential pharmacological activities. The S(+)-enantiomer is a more potent inhibitor of the inflammatory response in models like carrageenan-induced paw edema.[13] However, both the S(+) and R(-) enantiomers appear to contribute to the overall analgesic effect of the racemic mixture.[13] This suggests that the anti-inflammatory and analgesic effects of this compound may be mediated by distinct or overlapping mechanisms with different stereoselectivity.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide. These are generalized protocols and may require optimization based on specific laboratory conditions and reagents.

Measurement of Intracellular Calcium ([Ca2+]i)

-

Cell Preparation: Isolate and culture dorsal root ganglion (DRG) neurons from rats or mice.

-

Fluorescent Dye Loading: Load the cultured DRG neurons with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Stimulation and Treatment: Perfuse the cells with a buffer containing bradykinin to induce a calcium response. Pre-incubate or co-administer different concentrations of this compound.

-

Data Acquisition: Use a fluorescence imaging system to measure the ratio of fluorescence emission at two different excitation wavelengths, which corresponds to the intracellular calcium concentration.

12-Lipoxygenase (12-LOX) Activity Assay

-

Cell Culture and Treatment: Culture DRG neurons and treat with bradykinin in the presence or absence of this compound.

-

Extraction: Extract the metabolites from the cell lysates.

-

Quantification: Use a specific enzyme immunoassay (EIA) kit to quantify the amount of 12-hydroxyeicosatetraenoic acid (12-HETE), the product of 12-LOX activity.

Substance P Release Assay

-

Cell Culture and Stimulation: Culture DRG neurons and stimulate with bradykinin with or without this compound.

-

Sample Collection: Collect the culture supernatant.

-

Quantification: Measure the concentration of Substance P in the supernatant using a sensitive radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit.

Whole-Cell Patch-Clamp for AMPA Receptor Currents

-

Slice Preparation: Prepare acute spinal cord slices from adult rats.

-

Neuron Identification: Identify substantia gelatinosa (lamina II) neurons for recording.

-

Recording: Establish a whole-cell patch-clamp configuration. Apply exogenous AMPA to elicit currents.

-

Drug Application: Pre-apply bradykinin to enhance AMPA currents, followed by the application of this compound to observe its inhibitory effect.

-

Data Analysis: Analyze the amplitude and kinetics of the AMPA receptor-mediated currents.

PPARγ Luciferase Reporter Assay

-

Cell Transfection: Co-transfect human chondrosarcoma cells with a PPARγ expression vector and a reporter plasmid containing a PPARγ response element linked to a luciferase gene.

-

Treatment: Treat the transfected cells with various concentrations of this compound.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer. An increase in luciferase activity indicates activation of the PPARγ pathway.

Western Blot for p21, p27, and p53

-

Cell Culture and Treatment: Culture human extraskeletal chondrosarcoma H-EMC-SS cells and treat with this compound.

-

Protein Extraction: Lyse the cells to extract total protein.

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for p21, p27, and p53, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Proliferation (EdU) Assay

-

Cell Culture and Treatment: Culture H-EMC-SS cells and treat with this compound.

-

EdU Incorporation: Add 5-ethynyl-2´-deoxyuridine (EdU), a nucleoside analog of thymidine, to the culture medium. EdU will be incorporated into newly synthesized DNA in proliferating cells.

-

Detection: Fix and permeabilize the cells. Perform a click chemistry reaction to attach a fluorescent azide to the alkyne group of EdU.

-

Imaging: Visualize and quantify the fluorescently labeled proliferating cells using fluorescence microscopy.

Quantitative Real-Time PCR (qRT-PCR) for PPARγ mRNA

-

Cell Culture and Treatment: Culture H-EMC-SS cells and treat with this compound.

-

RNA Extraction: Extract total RNA from the cells.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

-

qPCR: Perform real-time PCR using specific primers for PPARγ and a housekeeping gene (for normalization).

-

Data Analysis: Quantify the relative expression of PPARγ mRNA.

In Vitro Leukocyte Migration Assay

-

Cell Culture: Culture endothelial cells on a porous membrane in a transwell insert to form a monolayer.

-

Leukocyte Isolation: Isolate leukocytes from whole blood.

-

Migration Assay: Add leukocytes to the upper chamber of the transwell insert and a chemoattractant to the lower chamber. Treat the endothelial cells and/or leukocytes with this compound.

-

Quantification: After an incubation period, quantify the number of leukocytes that have migrated through the endothelial monolayer to the lower chamber, for example, by cell counting or using a fluorescent dye.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: this compound's inhibition of the bradykinin signaling pathway in DRG neurons.

Caption: this compound's induction of the PPARγ signaling pathway in chondrosarcoma cells.

Caption: Experimental workflow for investigating this compound's effect on the PPARγ pathway.

Conclusion

This compound exhibits a complex and multifaceted pharmacological profile that extends beyond its well-established role as a COX-2 inhibitor. Its ability to potently interfere with bradykinin-induced nociceptive signaling at multiple downstream points provides a strong rationale for its pronounced analgesic effects, particularly in pain states where bradykinin is a key mediator. Furthermore, the discovery of its anti-tumor activity through the induction of the PPARγ pathway opens up new avenues for its potential therapeutic application in oncology, specifically in chondrosarcoma. This technical guide provides a consolidated resource for understanding these non-COX-2 mechanisms, offering valuable insights for researchers and clinicians seeking to leverage the full therapeutic potential of this compound. Further investigation into the specifics of its interaction with these signaling cascades and the clinical translation of its anti-tumor effects is warranted.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound, a non-steroidal anti-inflammatory drug, inhibits bradykinin-induced pain responses without blocking bradykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibits bradykinin-induced responses by blocking the activation of second messenger signaling cascades in rat dorsal root ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory and arthritic activity of this compound compared to piroxicam in murine models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits bradykinin-mediated enhancement of glutamate receptor activity in substantia gelatinosa neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ovid.com [ovid.com]

- 7. Preemptive analgesia by this compound that inhibits bradykinin action and cyclooxygenase in a post-operative pain model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A nonsteroidal anti-inflammatory drug, this compound, inhibits the growth of extraskeletal chondrosarcoma cells by inducing PPARγ, p21, p27, and p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 11. Blockade of leukocyte haptokinesis and haptotaxis by ketoprofen, diclofenac and SC-560 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. asu.elsevierpure.com [asu.elsevierpure.com]

- 13. Differential anti-inflammatory and analgesic effects by enantiomers of this compound in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Anti-inflammatory Properties of Zaltoprofen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zaltoprofen is a non-steroidal anti-inflammatory drug (NSAID) from the propionic acid class, recognized for its potent analgesic and anti-inflammatory activities.[1][2] This technical guide provides an in-depth overview of the in vitro anti-inflammatory properties of this compound, focusing on its molecular mechanisms, supported by quantitative data from various experimental models. The document details the experimental protocols for key assays and includes visual diagrams of signaling pathways and workflows to facilitate a comprehensive understanding for research and development professionals.

Core Mechanisms of Action

This compound exerts its anti-inflammatory effects through a multi-faceted approach, targeting several key pathways involved in the inflammatory cascade. In vitro studies have elucidated its role as a preferential cyclooxygenase-2 (COX-2) inhibitor and a unique modulator of the bradykinin signaling pathway.[1][2][3]

Inhibition of Cyclooxygenase (COX) Enzymes

The primary mechanism of action for this compound, like other NSAIDs, is the inhibition of COX enzymes, which are crucial for the conversion of arachidonic acid into prostaglandins (PGs).[1] Prostaglandins are key mediators of inflammation, pain, and fever.[1] this compound shows a preferential inhibition of COX-2, the isoform induced during inflammatory processes, over COX-1, which is constitutively expressed and involved in physiological functions like gastric protection.[1][2] This selectivity for COX-2 is associated with a lower incidence of gastrointestinal side effects compared to non-selective NSAIDs.[1][4] The inhibition of COX-2 leads to a significant reduction in the synthesis of prostaglandin E2 (PGE2) at inflammatory sites.[5][6]

Modulation of the Bradykinin Pathway

A distinctive feature of this compound is its potent inhibitory effect on bradykinin-induced nociceptive and inflammatory responses.[3][7] Bradykinin is a potent inflammatory mediator that contributes to pain and increases vascular permeability.[1] this compound's action on this pathway is not due to direct binding or blocking of bradykinin B1 or B2 receptors.[3][8] Instead, it interferes with the B2 receptor-mediated intracellular signaling cascade.[3][8] In vitro experiments on dorsal root ganglion (DRG) cells have demonstrated that this compound can:

-

Completely inhibit the bradykinin-induced increase of intracellular calcium ([Ca2+]i), even in calcium-free extracellular conditions.[3]

-

Inhibit the bradykinin-induced activation of 12-lipoxygenase (12-LOX).[5][8]

-

Suppress the slow onset of substance P release induced by bradykinin.[5][8][9]

This unique mechanism contributes significantly to its analgesic and anti-inflammatory efficacy.[7]

Dual Targeting of COX-2 and Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ)

Recent research has identified Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) as another molecular target for this compound.[10][11] PPAR-γ is a nuclear receptor with anti-inflammatory properties. Studies have shown that this compound and its metabolites can bind to and activate PPAR-γ.[10][11] In human extraskeletal myxoid chondrosarcoma cells, this compound was found to induce the expression of PPARγ at both mRNA and protein levels.[12] This activation of PPAR-γ provides an additional, COX-independent mechanism for its anti-inflammatory effects.[10][11]

Other Potential Mechanisms

-

Inhibition of Leukocyte Migration: this compound has been observed to have an inhibitory action on leukocyte migration.[2][13] Some NSAIDs have been shown to inhibit neutrophil migration in a dose-dependent manner.[14][15]

-

Reactive Oxygen Species (ROS) Scavenging: While not a primary mechanism, some NSAIDs possess the ability to scavenge reactive oxygen and nitrogen species, which can contribute to their anti-inflammatory effects.[16] The specific ROS scavenging activity of this compound in vitro requires further detailed investigation.

-

Suppression of Inflammasomes: In certain cancer cell lines, this compound has been associated with the suppression of inflammasomes like NLRP3 and caspase-1, which are key components of the inflammatory response.[12]

Quantitative Data on In Vitro Anti-inflammatory Effects

The following tables summarize the quantitative data from various in vitro studies on this compound.

Table 1: Inhibition of Cyclooxygenase (COX) Enzymes

| Parameter | Enzyme | Species | Value | Reference |

|---|---|---|---|---|

| Selectivity Index (COX-1 IC50 / COX-2 IC50) | COX-1/COX-2 | Rat | 11.3 | [6] |

| PGE2 Biosynthesis Inhibition | COX | Rat | Significant inhibition at inflammatory site with minimal effect on stomach PGE2 release |[6] |

Note: Specific IC50 values for this compound were not available in the provided search results. The selectivity index indicates a preference for COX-2 inhibition.

Table 2: Effects on Bradykinin-Induced Responses in Dorsal Root Ganglion (DRG) Neurons

| Parameter Measured | Effect of this compound | Concentration | Cell Type | Reference |

|---|---|---|---|---|

| [Ca2+]i Increase | Complete Inhibition | Not specified | Cultured mouse DRG cells | [3] |

| Capsaicin-induced 45Ca2+ uptake enhancement | Potent Inhibition | Not specified | Rat DRG neurons | [8] |

| 12-Lipoxygenase (12-LOX) Activity | Significant Inhibition | Not specified | Rat DRG neurons | [5][8] |

| Substance P Release | Significant Inhibition | Not specified | Rat DRG neurons | [5][8] |

| Nociceptive Flexor Responses (in vivo proxy) | Strong Analgesic Action | 1 nmol (intraplantar) | Mouse paw |[7][9] |

Table 3: Effects on Cell Proliferation and Gene Expression

| Parameter Measured | Effect of this compound | Cell Line | Concentration | Reference |

|---|---|---|---|---|

| Cell Growth Inhibition | Concentration- and time-dependent | H-EMC-SS | 0-400 µmol/L | [12] |

| PPARγ mRNA and Protein Expression | Induction | H-EMC-SS | Not specified | [12] |

| p21, p27, and p53 Expression | Upregulation | H-EMC-SS | Not specified |[12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are descriptions of key in vitro experimental protocols used to evaluate the anti-inflammatory properties of this compound.

Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

-

Principle: The assay quantifies the amount of prostaglandin E2 (PGE2) produced from the enzymatic conversion of arachidonic acid by purified COX enzymes. The inhibition is determined by comparing the PGE2 levels in the presence and absence of the test compound (this compound).[17]

-

Enzyme Source: Purified ovine or human recombinant COX-1 and COX-2 enzymes are commonly used.[18][19]

-

Procedure:

-

The COX enzyme is pre-incubated with various concentrations of this compound or a vehicle control in a reaction buffer (e.g., Tris-HCl buffer).

-

The enzymatic reaction is initiated by adding the substrate, arachidonic acid.

-

The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

-

The reaction is terminated, often by adding a solution of hydrochloric acid.

-

The concentration of PGE2 produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit or by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[17][19]

-

-

Data Analysis: The percentage of inhibition is calculated for each this compound concentration, and the IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined by plotting the inhibition percentage against the log of the concentration.[18]

Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages

This cell-based assay mimics an inflammatory response in vitro to assess the anti-inflammatory effects of a drug.

-

Principle: Macrophages (e.g., RAW 264.7 cell line or primary peritoneal macrophages) are stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce an inflammatory response. This includes the production of pro-inflammatory mediators like nitric oxide (NO), PGE2, and cytokines (e.g., TNF-α, IL-6). The ability of this compound to suppress the production of these mediators is then measured.

-

Procedure:

-

Macrophages are cultured in appropriate media and seeded in multi-well plates.

-

The cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour).

-

LPS (e.g., 1 µg/mL) is then added to the culture medium to induce inflammation, and the cells are incubated for a further period (e.g., 24 hours).

-

The cell culture supernatant is collected to measure the levels of secreted inflammatory mediators (NO, PGE2, cytokines) using methods like the Griess reagent for NO, and ELISA for PGE2 and cytokines.

-

Cell viability can be assessed using assays like the MTT assay to ensure that the observed effects are not due to cytotoxicity.

-

-

Data Analysis: The reduction in the levels of inflammatory mediators in this compound-treated cells compared to LPS-only treated cells indicates its anti-inflammatory activity.

Intracellular Calcium ([Ca2+]i) Measurement in DRG Neurons

This assay is used to determine the effect of this compound on bradykinin-induced calcium signaling in sensory neurons.

-

Principle: Changes in intracellular calcium concentration are measured using fluorescent calcium indicators (e.g., Fura-2 AM). Bradykinin binding to its B2 receptor on DRG neurons triggers a release of calcium from intracellular stores, leading to an increase in fluorescence.

-

Procedure:

-

Dorsal root ganglion (DRG) neurons are isolated and cultured.

-

The cultured cells are loaded with a calcium-sensitive fluorescent dye like Fura-2 AM.

-

The cells are then placed on the stage of a fluorescence microscope.

-

A baseline fluorescence reading is established.

-

This compound is added to the cells, followed by the addition of bradykinin to stimulate the calcium response.

-

The changes in fluorescence intensity, corresponding to changes in [Ca2+]i, are recorded over time.

-

-

Data Analysis: The peak fluorescence intensity after bradykinin stimulation in the presence and absence of this compound is compared to determine the inhibitory effect.[3]

NF-κB Activation Assay

This assay determines if this compound can inhibit the activation of the NF-κB signaling pathway, a central regulator of inflammation.

-

Principle: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation (e.g., with LPS), IκB is phosphorylated and degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and activate the transcription of pro-inflammatory genes. The assay measures the amount of p65 in the nucleus.

-

Procedure:

-

Cells (e.g., THP-1 derived macrophages) are pre-treated with this compound.

-

Inflammation is induced with an appropriate stimulus like LPS.

-

After incubation, nuclear and cytoplasmic fractions of the cells are separated.

-

The amount of the NF-κB p65 subunit in the nuclear fraction is quantified using a transcription factor assay kit (a type of DNA-binding ELISA) or by Western blotting.[20]

-

-

Data Analysis: A reduction in nuclear p65 in this compound-treated cells compared to stimulated control cells indicates inhibition of the NF-κB pathway.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms and experimental processes related to this compound's in vitro anti-inflammatory properties.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. pharmatutor.org [pharmatutor.org]

- 3. This compound, a non-steroidal anti-inflammatory drug, inhibits bradykinin-induced pain responses without blocking bradykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Population Pharmacokinetic Modeling of this compound in Healthy Adults: Exploring the Dosage Regimen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory and arthritic activity of this compound compared to piroxicam in murine models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. NSAID this compound possesses novel anti-nociceptive mechanism through blockage of B2-type bradykinin receptor in nerve endings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound inhibits bradykinin-induced responses by blocking the activation of second messenger signaling cascades in rat dorsal root ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. This compound and its novel analogues exhibit dual targeting of COX-2 and PPAR-γ, providing a strategy to alleviate lipopolysaccharide - induced acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. docta.ucm.es [docta.ucm.es]

- 12. A nonsteroidal anti-inflammatory drug, this compound, inhibits the growth of extraskeletal chondrosarcoma cells by inducing PPARγ, p21, p27, and p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN101812049A - Method for preparing this compound - Google Patents [patents.google.com]

- 14. Blockade of leukocyte haptokinesis and haptotaxis by ketoprofen, diclofenac and SC-560 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [Anti-inflammatory effects of ketoprofen - with special reference to inhibition of leukocyte migration] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vitro scavenging activity for reactive oxygen and nitrogen species by nonsteroidal anti-inflammatory indole, pyrrole, and oxazole derivative drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]

- 18. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 19. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

Zaltoprofen: A Technical Guide to its Potential Applications in Neuropathic Pain Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zaltoprofen, a non-steroidal anti-inflammatory drug (NSAID), presents a compelling case for investigation in the field of neuropathic pain. Its unique dual-action mechanism, targeting both cyclooxygenase-2 (COX-2) and bradykinin-induced pain pathways, distinguishes it from traditional NSAIDs. This technical guide provides an in-depth overview of this compound's core mechanisms, with a focus on its potential applications in neuropathic pain research. It summarizes key quantitative data, outlines detailed experimental protocols from relevant studies, and visualizes the critical signaling pathways and experimental workflows. While direct preclinical evidence in established neuropathic pain models remains to be fully elucidated, this guide offers a comprehensive resource for researchers aiming to explore the therapeutic potential of this compound in this challenging area of pain management.

Introduction: The Rationale for this compound in Neuropathic Pain

Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, remains a significant therapeutic challenge.[1] Traditional analgesics, including conventional NSAIDs, often provide limited efficacy.[2][3][4] this compound, a propionic acid derivative, emerges as a promising candidate due to its distinct pharmacological profile.[5] It not only inhibits prostaglandin E2 (PGE2) synthesis through preferential COX-2 inhibition but also uniquely counteracts bradykinin-induced nociception.[6][7][8]

Bradykinin, a potent inflammatory mediator, plays a crucial role in the sensitization of peripheral nociceptors, a key process in the development and maintenance of neuropathic pain.[6][9] this compound has been shown to inhibit bradykinin-induced responses in dorsal root ganglion (DRG) neurons, which are central to the transmission of neuropathic pain signals.[6][10][11] This dual mechanism suggests that this compound may address both the inflammatory and neuronal sensitization components of neuropathic pain, offering a potential advantage over agents with a single mode of action.

Mechanism of Action: A Dual-Pronged Approach

This compound's potential efficacy in neuropathic pain stems from its ability to modulate two key signaling pathways:

Inhibition of the Cyclooxygenase-2 (COX-2) Pathway

Like other NSAIDs, this compound inhibits the COX enzymes, with a preference for COX-2.[8] COX-2 is upregulated at sites of inflammation and contributes to the synthesis of prostaglandins, such as PGE2, which are potent sensitizers of nociceptive neurons.

Attenuation of the Bradykinin B2 Receptor Signaling Pathway

Crucially, this compound interferes with the signaling cascade initiated by the binding of bradykinin to its B2 receptor on DRG neurons.[6][7] This is not achieved by direct receptor blockade but by inhibiting downstream signaling events.[11] Activation of the B2 receptor, a Gq-protein coupled receptor, triggers a cascade involving phospholipase C (PLC) and protein kinase C (PKC), leading to the sensitization of ion channels like TRPV1 and an increase in intracellular calcium ([Ca2+]i).[6][9][11] this compound has been shown to inhibit this bradykinin-induced increase in [Ca2+]i.[11] Furthermore, it inhibits the bradykinin-induced activation of 12-lipoxygenase (12-LOX) and the subsequent release of substance P from DRG neurons.[6][10]

Figure 1: this compound's dual inhibitory action on COX-2 and Bradykinin pathways.

Quantitative Data from Preclinical Research

While specific data from established neuropathic pain models are limited, the following tables summarize key quantitative findings from in vitro and in vivo studies that underscore this compound's potential.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay System | IC50 / Inhibition | Reference |

|---|---|---|---|

| COX-1 | Human Platelets | 1.3 µM | [12] |

| COX-2 | IL-1β-stimulated Synovial Cells | 0.34 µM | [12] |

| Bradykinin-induced [Ca2+]i increase | Cultured Dorsal Root Ganglion (DRG) Cells | Inhibition observed at 0.1-1 µM | [11] |

| Bradykinin-induced 12-LOX activity | Dorsal Root Ganglion (DRG) Neurons | Significant inhibition | [6][10] |

| Bradykinin-enhanced capsaicin-induced 45Ca2+ uptake | Dorsal Root Ganglion (DRG) Neurons | Potent inhibition |[6][10] |

Table 2: In Vivo Efficacy of this compound in Pain and Inflammation Models

| Animal Model | Species | Dosing | Key Findings | Reference |

|---|---|---|---|---|

| Carrageenan-induced Paw Edema | Rat | 10 & 20 mg/kg (oral) | 38.24% and 40% inhibition of inflammation, respectively. | [12] |

| Formalin-induced Chronic Inflammation | Rat | 10 & 20 mg/kg (oral) | 19% and 28% inhibition of paw edema, respectively. | [12] |

| Acetic Acid-induced Writhing | Mouse | 3-30 mg/kg (oral) | Dose-dependent inhibition. | [13] |

| Bradykinin-induced Nociception | Rat | 5-20 mg/kg (oral) | ED50 of 9.7 mg/kg. | [13] |

| Hot Plate Test | Mouse | 15 & 20 mg/kg (oral) | Significant increase in reaction time. | [5] |

| Tail Flick Test | Mouse | 15 & 20 mg/kg (oral) | Significant increase in reaction time. |[5] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound in pain research.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain (Hypothetical Protocol for this compound)

This protocol is a standard representation and would require adaptation for a specific study involving this compound.

-

Animals: Male Sprague-Dawley or Wistar rats (200-250g).

-

Anesthesia: Anesthetize the rats with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).

-

Surgical Procedure:

-

Make an incision on the lateral side of the mid-thigh of one hind limb.

-

Expose the sciatic nerve by blunt dissection through the biceps femoris muscle.

-

Proximal to the trifurcation of the sciatic nerve, place four loose ligatures (e.g., 4-0 chromic gut suture) around the nerve with about 1 mm spacing between them.

-

The ligatures should be tightened until they just elicit a brief twitch in the corresponding hind limb.

-

Close the muscle and skin layers with sutures.

-

A sham surgery group should undergo the same procedure without nerve ligation.

-

-

Post-operative Care: Administer analgesics as required for post-operative pain and monitor the animals for signs of distress.

-

Drug Administration:

-

Begin this compound or vehicle administration at a predetermined time point post-surgery (e.g., daily from day 7 post-ligation).

-

This compound can be administered orally (e.g., via gavage) at various doses (e.g., 10, 20, 40 mg/kg).

-

-

Behavioral Testing:

-

Mechanical Allodynia: Assess the paw withdrawal threshold using von Frey filaments at baseline and at various time points after surgery and drug administration.

-

Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source (e.g., Hargreaves apparatus) at the same time points.

-

-

Data Analysis: Analyze the data using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests) to compare the effects of this compound with the vehicle and sham groups.

References

- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 2. Oral nonsteroidal anti‐inflammatory drugs for neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oral nonsteroidal anti-inflammatory drugs (NSAIDs) for neuropathic pain in adults | Cochrane [cochrane.org]

- 4. Oral nonsteroidal anti-inflammatory drugs for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. This compound inhibits bradykinin-induced responses by blocking the activation of second messenger signaling cascades in rat dorsal root ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NSAID this compound possesses novel anti-nociceptive mechanism through blockage of B2-type bradykinin receptor in nerve endings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. ovid.com [ovid.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound, a non-steroidal anti-inflammatory drug, inhibits bradykinin-induced pain responses without blocking bradykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory and arthritic activity of this compound compared to piroxicam in murine models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Single-dose and multiple-dose pharmacokinetics of this compound after oral administration in healthy Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]

The Synovial Fluid Pharmacodynamics of Zaltoprofen: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zaltoprofen, a non-steroidal anti-inflammatory drug (NSAID), exhibits a unique dual mechanism of action that distinguishes it within its class. As a preferential cyclooxygenase-2 (COX-2) inhibitor, it effectively suppresses prostaglandin synthesis, a key driver of inflammation and pain. Uniquely, this compound also demonstrates a potent anti-bradykinin effect, mitigating pain through a separate but complementary pathway. While the systemic pharmacodynamics of this compound are well-documented, its specific actions within the synovial fluid—the locus of inflammation in arthritic conditions—are of paramount interest for understanding its therapeutic efficacy. This technical guide synthesizes the available preclinical and clinical data, outlines detailed experimental protocols for the analysis of this compound and its biomarkers in synovial fluid, and presents the theoretical framework for its pharmacodynamic effects within the intra-articular space. Although direct clinical studies quantifying this compound and its immediate pharmacodynamic effects on prostaglandin E2 (PGE2) and bradykinin within the synovial fluid of patients with osteoarthritis or rheumatoid arthritis are not extensively available in the public domain, this guide provides a comprehensive overview based on its established mechanisms of action and data from related compounds.

Introduction

This compound is a propionic acid derivative with potent anti-inflammatory and analgesic properties.[1] Its therapeutic efficacy in conditions such as osteoarthritis and rheumatoid arthritis is attributed to its ability to modulate key inflammatory pathways.[1] The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid to prostaglandins.[2] this compound demonstrates preferential inhibition of COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation, over COX-1, the constitutive isoform responsible for homeostatic functions.[1] This preferential inhibition is thought to contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[1]

Beyond COX inhibition, this compound possesses a novel anti-bradykinin activity.[3][4] Bradykinin is a potent inflammatory mediator that contributes to pain, vasodilation, and increased vascular permeability.[1] this compound has been shown to inhibit bradykinin-induced nociceptive responses, not by direct antagonism of bradykinin receptors, but by interfering with the downstream signaling cascades.[4][5] This dual-pronged approach of inhibiting both prostaglandin and bradykinin pathways suggests a synergistic effect in the management of inflammatory joint diseases.

Core Pharmacodynamic Mechanisms in the Synovial Environment

The synovial fluid of inflamed joints is a complex milieu of inflammatory cells, cytokines, and mediators, including prostaglandins and bradykinin. This compound's therapeutic effects are a direct result of its ability to modulate the synthesis and activity of these key players.

Inhibition of Prostaglandin E2 Synthesis

Prostaglandin E2 (PGE2) is a principal mediator of inflammation and pain in arthritis. It is synthesized by synovial cells and infiltrating inflammatory cells under the influence of pro-inflammatory cytokines. PGE2 contributes to the classic signs of inflammation, including vasodilation, edema, and sensitization of nociceptive nerve endings. This compound, as a preferential COX-2 inhibitor, directly targets the enzyme responsible for the heightened production of PGE2 in the inflamed synovium.[4]

Attenuation of Bradykinin-Mediated Effects

Bradykinin exerts its pro-inflammatory and algesic effects through activation of B2 receptors on various cell types within the joint, including neurons and synovial cells.[3] This activation triggers a cascade of intracellular signaling events, leading to the potentiation of pain signals and the release of other inflammatory mediators. This compound has been shown to inhibit these downstream effects without directly binding to bradykinin receptors.[2][4] The proposed mechanism involves the inhibition of second messenger signaling cascades, thereby dampening the cellular response to bradykinin.[5]

Quantitative Pharmacodynamic Data

While direct clinical data on this compound concentrations and its effects on PGE2 and bradykinin in human synovial fluid are limited, preclinical data provide valuable insights into its potency.

| Parameter | Target | Value | Species/System | Reference |

| COX Inhibition | ||||

| IC50 | COX-1 | 7.6 µM | Purified enzyme | [4] |

| IC50 | COX-2 | 0.32 µM | Purified enzyme | [4] |

| Bradykinin-Induced Effects | ||||

| Inhibition of Ca2+ influx | B2 receptor-mediated | Potent inhibition | Rat dorsal root ganglion cells | [5] |

| Inhibition of nociceptive responses | Bradykinin-induced | Significant reduction | Rat model | [4] |

Note: The IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity. A lower value indicates greater potency.

Experimental Protocols

The following protocols provide a framework for the analysis of this compound and its key pharmacodynamic markers in synovial fluid.

Quantification of this compound in Synovial Fluid by HPLC

This method is adapted from established protocols for the determination of this compound in biological matrices.[6][7][8][9][10]

4.1.1. Sample Preparation

-

Collect synovial fluid aspirates and centrifuge at 3000 rpm for 10 minutes to remove cellular debris.

-

To 1 mL of the supernatant, add an internal standard (e.g., a structurally similar NSAID not present in the sample).

-

Perform a liquid-liquid extraction by adding 5 mL of a suitable organic solvent (e.g., a mixture of diethyl ether and hexane).

-

Vortex for 5 minutes and centrifuge at 3000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 200 µL of the mobile phase.

4.1.2. HPLC Conditions

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

-

Mobile Phase: A mixture of acetonitrile and 0.1% v/v acetic acid in water (e.g., 95:5 v/v).[6]

-

Flow Rate: 1.0 mL/min.[6]

-

Detection: UV absorbance at 331 nm.[6]

-

Injection Volume: 20 µL.

4.1.3. Quantification

-

Construct a calibration curve using known concentrations of this compound spiked into a blank matrix (e.g., saline or control synovial fluid).

-

Calculate the concentration of this compound in the samples by comparing the peak area ratio of this compound to the internal standard against the calibration curve.

Measurement of Prostaglandin E2 in Synovial Fluid by Immunoassay

Commercial ELISA kits are widely available for the quantification of PGE2 in biological fluids. The following is a general protocol.

4.2.1. Principle

-

A competitive immunoassay where PGE2 in the sample competes with a labeled PGE2 conjugate for binding to a limited number of anti-PGE2 antibody sites. The amount of bound labeled conjugate is inversely proportional to the concentration of PGE2 in the sample.

4.2.2. Procedure

-

Prepare synovial fluid samples by centrifugation to remove particulates. Dilute samples as necessary to fall within the assay's standard curve range.

-

Add standards, controls, and samples to the wells of a microplate pre-coated with a capture antibody.

-

Add a fixed amount of HRP-labeled PGE2 to each well.

-

Incubate for a specified time to allow for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add a substrate solution that reacts with the HRP to produce a colored product.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the PGE2 concentration in the samples by interpolating from the standard curve.

Measurement of Bradykinin in Synovial Fluid by ELISA or Mass Spectrometry

The measurement of bradykinin is challenging due to its short half-life and rapid degradation.[11] Both ELISA and LC-MS/MS methods are available.[12][13][14]

4.3.1. Sample Collection and Handling (Critical Step)

-

Collect synovial fluid into tubes containing protease inhibitors to prevent the degradation of bradykinin.

-

Immediately place the samples on ice and process them as quickly as possible.

-

Centrifuge at 4°C to remove cells and debris.

4.3.2. ELISA Method

-

Similar in principle to the PGE2 ELISA, using antibodies specific for bradykinin. Commercial kits are available.

4.3.3. LC-MS/MS Method

-

Sample Preparation: Perform solid-phase extraction (SPE) to concentrate the bradykinin and remove interfering substances from the synovial fluid.

-

Chromatographic Separation: Use a C18 column with a gradient elution of a mobile phase containing an organic solvent (e.g., acetonitrile) and an aqueous component with a modifier (e.g., formic acid).

-

Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify bradykinin and its fragments.

Visualizations

Signaling Pathways

Caption: Dual inhibitory mechanism of this compound in the synovial joint.

Experimental Workflow

Caption: Workflow for synovial fluid analysis of this compound and biomarkers.

Conclusion and Future Directions

This compound's dual mechanism of action, targeting both the cyclooxygenase and bradykinin pathways, positions it as a compelling therapeutic agent for inflammatory joint diseases. While preclinical data strongly support its efficacy, a significant knowledge gap exists regarding its specific pharmacodynamic profile within the human synovial fluid. Future clinical research should prioritize the direct measurement of this compound concentrations in the synovial fluid of patients with osteoarthritis and rheumatoid arthritis and correlate these findings with local levels of prostaglandin E2 and bradykinin. Such studies would provide invaluable insights into its intra-articular therapeutic efficacy, aid in optimizing dosing regimens, and further elucidate the clinical relevance of its unique anti-bradykinin properties. The experimental protocols outlined in this guide provide a robust framework for undertaking such crucial investigations.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Does this compound antagonize the bradykinin receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmatutor.org [pharmatutor.org]

- 4. Anti-inflammatory and arthritic activity of this compound compared to piroxicam in murine models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits bradykinin-induced responses by blocking the activation of second messenger signaling cascades in rat dorsal root ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. researchgate.net [researchgate.net]

- 8. Determination of this compound in human plasma by liquid chromatography with electrospray tandem mass spectrometry: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of this compound and Its Related Substances in this compound Tabets by HPLC [journal11.magtechjournal.com]

- 10. researchgate.net [researchgate.net]

- 11. Bradykinin – An elusive peptide in measuring and understanding - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of bradykinin-(1-5) in inflammatory exudate by a new ELISA as a reliable indicator of bradykinin generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sensitive mass spectrometric determination of kinin-kallikrein system peptides in light of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Zaltoprofen's Impact on Cellular Signaling Cascades in Chondrocytes: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Zaltoprofen, a non-steroidal anti-inflammatory drug (NSAID), is recognized for its potent analgesic and anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2] This technical whitepaper provides an in-depth examination of the molecular mechanisms underlying this compound's effects on chondrocytes, the primary cells in articular cartilage. Beyond its established role as a COX inhibitor, emerging research indicates that this compound modulates several critical intracellular signaling cascades implicated in the pathogenesis of osteoarthritis (OA). This guide synthesizes current findings on this compound's influence on the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) pathways. We present quantitative data from key studies, detail relevant experimental protocols, and provide visualizations of the signaling networks to offer a comprehensive resource for professionals in rheumatology and drug development.

Introduction: The Role of Chondrocytes and this compound in Osteoarthritis

Osteoarthritis is a degenerative joint disease characterized by the progressive breakdown of articular cartilage.[3][4] Chondrocytes are the sole cell type within this cartilage, responsible for maintaining the delicate balance between extracellular matrix (ECM) synthesis and degradation. In the osteoarthritic state, pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) disrupt this homeostasis. These cytokines trigger intracellular signaling cascades that lead to the upregulation of matrix-degrading enzymes, primarily Matrix Metalloproteinases (MMPs), and the suppression of essential matrix components like Type II Collagen and Aggrecan.[5][6][7]

This compound is a propionic acid-derived NSAID with a preferential inhibitory effect on COX-2, the inducible enzyme responsible for prostaglandin synthesis at sites of inflammation.[1][8] This selectivity is thought to contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[1][2] Additionally, this compound exhibits a unique mechanism by inhibiting bradykinin-induced pain responses, further enhancing its analgesic efficacy.[8][9] This guide delves deeper into the cellular mechanisms of this compound, focusing specifically on its impact on the signaling pathways that govern chondrocyte function and survival.

Core Mechanisms of Action in Chondrocytes

This compound's therapeutic effects in the context of osteoarthritis are rooted in its ability to interfere with key inflammatory and catabolic pathways within chondrocytes.

Inhibition of Prostaglandin Synthesis via COX-2

The primary and most well-understood mechanism of this compound is its inhibition of cyclooxygenase enzymes, particularly COX-2.[1][2] In OA, inflammatory stimuli lead to the upregulation of COX-2 in chondrocytes, which in turn catalyzes the conversion of arachidonic acid into prostaglandins, such as Prostaglandin E2 (PGE2). PGE2 is a potent mediator of inflammation, pain, and cartilage degradation. By selectively inhibiting COX-2, this compound effectively reduces the production of these pro-inflammatory prostaglandins, thereby alleviating OA symptoms.[8][10]

Attenuation of Bradykinin-Mediated Signaling

A distinguishing feature of this compound is its ability to inhibit nociceptive responses induced by bradykinin, a potent inflammatory peptide.[2][8] this compound blocks the bradykinin B2 receptor-mediated pathway in primary sensory neurons.[9][11] This action is achieved by inhibiting the Gq protein-coupled B2 receptor, which prevents the activation of protein kinase C (PKC) and subsequent signal transduction.[8] While this effect is primarily described in neurons for pain modulation, the attenuation of bradykinin signaling can also contribute to the overall anti-inflammatory environment in the joint.

Figure 1: Dual inhibitory mechanism of this compound on COX-2 and bradykinin signaling pathways.

Modulation of Intracellular Signaling Cascades

Recent evidence suggests that this compound's influence extends to the core signaling pathways that drive the osteoarthritic process in chondrocytes.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and catabolism in chondrocytes.[5][12] Upon stimulation by pro-inflammatory cytokines, the IκB kinase (IKK) complex phosphorylates the inhibitor of κB (IκB), leading to its ubiquitination and degradation. This frees NF-κB to translocate to the nucleus, where it activates the transcription of numerous target genes, including those for MMPs (e.g., MMP-1, MMP-3, MMP-13), ADAMTS, and inflammatory cytokines themselves, creating a positive feedback loop.[5][13] By inhibiting the production of PGE2, an upstream activator of NF-κB, this compound indirectly suppresses the activation of this critical pro-inflammatory pathway, leading to a reduction in the expression of cartilage-degrading enzymes.

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) family, which includes ERK, JNK, and p38, is another crucial set of pathways in chondrocytes that responds to inflammatory and mechanical stress.[3][4] Activation of these kinases, particularly p38 and JNK, is strongly associated with the increased expression of MMPs and the induction of chondrocyte apoptosis.[14][15] While direct studies on this compound's effect on MAPK in OA chondrocytes are limited, its anti-inflammatory action is expected to reduce the upstream stimuli (like TNF-α and IL-1β) that activate these cascades.[16]

Figure 2: Overview of the NF-κB and MAPK signaling pathways in chondrocytes and the inhibitory point of this compound.

The PPARγ Induction Pathway

Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) is a nuclear receptor that has been identified as a potential anti-tumor target in chondrosarcomas.[17] A study on human extraskeletal chondrosarcoma (H-EMC-SS) cells revealed a novel mechanism for this compound. In these cells, this compound was shown to induce the expression of PPARγ in a concentration-dependent manner.[17] This induction was preceded by the sequential upregulation of several transcription factors: Krox20 (also known as Egr2), followed by C/EBPβ and C/EBPα.[17] The activation of this pathway ultimately led to the upregulation of cell cycle checkpoint proteins p21, p27, and p53, resulting in the inhibition of cell proliferation.[17] While this study was conducted in a cancer cell line, it presents a potential, previously unrecognized signaling pathway that this compound can modulate, which warrants further investigation in primary OA chondrocytes.

Figure 3: this compound-induced PPARγ signaling cascade in H-EMC-SS cells.

Downstream Effects on Chondrocyte Function and Matrix Integrity

The modulation of the signaling cascades described above has significant downstream consequences for chondrocyte function, particularly concerning the expression of matrix-degrading enzymes and the synthesis of key ECM components.

Regulation of MMPs and TIMPs

MMPs are a family of zinc-dependent endopeptidases responsible for the degradation of ECM components like collagen and aggrecan.[7] MMP-13 (collagenase-3), in particular, is a key enzyme in OA, as it efficiently degrades type II collagen.[7][18] The expression of MMPs is tightly controlled by the NF-κB and MAPK pathways. By suppressing these pathways, this compound is expected to decrease the transcription and subsequent activity of catabolic MMPs. The activity of MMPs is also regulated by their endogenous inhibitors, the Tissue Inhibitors of Metalloproteinases (TIMPs).[19] An imbalance between MMPs and TIMPs is a hallmark of OA. While direct evidence is pending, the anti-inflammatory effects of this compound could help restore a more favorable MMP/TIMP balance.

Impact on Aggrecan and Type II Collagen Expression

Aggrecan and type II collagen are the most abundant macromolecules in articular cartilage, providing its compressive strength and tensile stiffness, respectively.[6][20] In OA, the expression of the genes encoding these molecules (ACAN and COL2A1) is suppressed by pro-inflammatory cytokines, a process often mediated by NF-κB.[6][21] By mitigating the inflammatory environment and reducing the activity of catabolic signaling pathways, this compound may have a chondroprotective effect by preserving the expression and synthesis of these vital matrix components.

Quantitative Data Summary

The following tables summarize the quantitative findings from relevant in vitro and in vivo studies.

Table 1: Effect of this compound on Gene Expression in H-EMC-SS Chondrosarcoma Cells

| Gene | This compound Concentration | Time Point | Result (mRNA Upregulation) | p-value | Source |

|---|---|---|---|---|---|

| Krox20 | 400 µmol/L | 3 - 24 h | Significant Upregulation | < 0.05 | [17] |

| C/EBPβ | 400 µmol/L | 12 h | Significant Upregulation | < 0.05 | [17] |

| C/EBPα | 400 µmol/L | 24 h | Significant Upregulation | < 0.01 | [17] |

| PPARγ | 400 µmol/L | 24 h | Significant Upregulation | < 0.01 | [17] |

Data derived from a study on a human extraskeletal myxoid chondrosarcoma cell line (H-EMC-SS).

Table 2: Anti-inflammatory Effects of this compound in Animal Models

| Model | Drug & Dose | Parameter Measured | Result | % Inhibition | Source |

|---|---|---|---|---|---|

| Carrageenan-induced acute inflammation (Rat) | This compound 10 mg/kg | Paw Volume | Significant Decrease | 38.24% | [8] |

| Carrageenan-induced acute inflammation (Rat) | This compound 20 mg/kg | Paw Volume | Significant Decrease | 40.00% | [8] |

| Formalin-induced chronic inflammation (Rat) | This compound 10 mg/kg | Paw Edema | Significant Decrease | 19.00% | [8] |

| Formalin-induced chronic inflammation (Rat) | this compound 20 mg/kg | Paw Edema | Significant Decrease | 28.00% |[8] |

Key Experimental Protocols

This section details the methodologies used in the cited studies to investigate the effects of this compound.

Cell Culture and Treatment

-

Cell Line: Human extraskeletal myxoid chondrosarcoma (H-EMC-SS) cells were used for in vitro analysis of the PPARγ pathway.[17] For general OA studies, primary human or animal chondrocytes are isolated from articular cartilage via enzymatic digestion (e.g., with collagenase) and cultured in monolayer or 3D systems (e.g., alginate beads).

-

Culture Medium: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

-

This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at specified concentrations (e.g., 400 µmol/L) for various time points (e.g., 3 to 24 hours).[17]

Quantitative Real-Time PCR (qRT-PCR)

-

Purpose: To quantify the mRNA expression levels of target genes (e.g., Krox20, C/EBPs, PPARγ).

-

Protocol:

-

RNA Extraction: Total RNA is extracted from this compound-treated and control cells using a reagent like TRIzol.[17] RNA quantity and quality are assessed via spectrophotometry.

-

Reverse Transcription: A fixed amount of RNA (e.g., 100 ng) is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.[17]

-

PCR Amplification: The cDNA is then used as a template for PCR amplification with gene-specific primers and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH). The relative expression is often calculated using the ΔΔCt method.

-

Western Blot Analysis

-

Purpose: To detect and quantify the protein levels of target molecules (e.g., PPARγ, p21, p27, p53).

-

Protocol:

-

Protein Extraction: Cells are lysed to extract total protein. Protein concentration is determined using an assay like the BCA assay.

-

Electrophoresis: Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensity is quantified using densitometry software.

-

Figure 4: General experimental workflow for analyzing this compound's impact on chondrocyte gene and protein expression.

Conclusion and Future Directions

This compound is an effective NSAID that exerts its primary anti-inflammatory and analgesic effects through the dual inhibition of COX-2 and bradykinin-mediated pathways. The evidence presented in this guide indicates that its mechanism of action at the cellular level is more complex, involving the modulation of key intracellular signaling cascades within chondrocytes. Its ability to indirectly suppress the pro-inflammatory NF-κB and MAPK pathways, coupled with a novel potential to induce the PPARγ pathway, highlights its multifaceted role in managing osteoarthritis.

While the induction of PPARγ by this compound presents an exciting therapeutic avenue, these findings, derived from chondrosarcoma cells, must be validated in primary human osteoarthritic chondrocytes. Future research should focus on elucidating the direct effects of this compound on the MAPK and other relevant pathways (e.g., Wnt/β-catenin) in OA chondrocytes. A deeper understanding of these molecular interactions will be crucial for optimizing the use of this compound and developing more targeted, disease-modifying therapies for osteoarthritis.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Inflammatory signaling in cartilage: MAPK and NF-kappaB pathways in chondrocytes and the use of inhibitors for research into pathogenesis and therapy of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NF-κB Signaling Pathways in Osteoarthritic Cartilage Destruction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Studies on type II collagen and aggrecan production in human articular chondrocytes in vitro and effects of transforming growth factor-beta and interleukin-1beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The role of inflammatory mediators and matrix metalloproteinases (MMPs) in the progression of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory and arthritic activity of this compound compared to piroxicam in murine models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a non-steroidal anti-inflammatory drug, inhibits bradykinin-induced pain responses without blocking bradykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Managing Osteoarthritis and Pain. The Role of COX-2 Inhibitors [pioneer.netserv.chula.ac.th]

- 11. selleckchem.com [selleckchem.com]

- 12. NF-κB Signaling Pathways in Osteoarthritic Cartilage Destruction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Articular Chondrocyte Phenotype Regulation through the Cytoskeleton and the Signaling Processes That Originate from or Converge on the Cytoskeleton: Towards a Novel Understanding of the Intersection between Actin Dynamics and Chondrogenic Function [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. A nonsteroidal anti-inflammatory drug, this compound, inhibits the growth of extraskeletal chondrosarcoma cells by inducing PPARγ, p21, p27, and p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inflammatory and Metabolic Signaling Interfaces of the Hypertrophic and Senescent Chondrocyte Phenotypes Associated with Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Expression profiling of metalloproteinases and their inhibitors in synovium and cartilage - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Down-regulation of chondrocyte aggrecan and type-II collagen gene expression correlates with increases in static compression magnitude and duration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Inflammatory Treatment Used to Mimic Osteoarthritis and Patients’ Synovial Fluid Have Divergent Molecular Impact on Chondrocytes In Vitro [mdpi.com]

A Technical Guide to the Dual-Targeting Mechanism of Zaltoprofen on COX-2 and PPAR-γ

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zaltoprofen is a non-steroidal anti-inflammatory drug (NSAID) recognized for its potent anti-inflammatory and analgesic properties.[1] Traditionally, its mechanism was attributed primarily to the preferential inhibition of cyclooxygenase-2 (COX-2), an enzyme pivotal in the synthesis of pro-inflammatory prostaglandins.[1][2] However, emerging research has unveiled a more complex and compelling mechanism of action: this compound also functions as an activator of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that plays a critical role in regulating inflammation and gene expression.[3][4] This dual-targeting capability positions this compound as a multi-faceted therapeutic agent, offering a synergistic approach to mitigating inflammation by not only suppressing prostaglandin production but also by transcriptionally repressing pro-inflammatory signaling pathways. This guide provides an in-depth exploration of this dual mechanism, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Quantitative Data: Inhibition and Activation Profiles

The efficacy of this compound's dual action can be quantified by its inhibitory concentration against COX enzymes and its effective concentration for activating PPAR-γ.

| Target | Parameter | Value | Reference |

| COX-1 | IC50 | 1.3 µM | [5] |

| COX-2 | IC50 | 0.34 µM | [5] |

| COX Selectivity | COX-1/COX-2 Ratio | ~3.8 (preferential for COX-2) | Calculated from[5] |

| PPAR-γ | EC50 | 47.3 µM | [6][7] |

-

IC50 (Half maximal inhibitory concentration): The concentration of this compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency.

-

EC50 (Half maximal effective concentration): The concentration of this compound required to elicit 50% of the maximal activation of the PPAR-γ receptor.

Core Mechanisms of Action

This compound exerts its therapeutic effects through two distinct yet complementary signaling pathways.

Pathway 1: Inhibition of the COX-2 Pathway

Like other NSAIDs, this compound's primary and most well-understood mechanism is the inhibition of cyclooxygenase enzymes, which are responsible for converting arachidonic acid into prostaglandins—key mediators of inflammation, pain, and fever.[1] this compound shows preferential inhibition of COX-2, the isoform induced during inflammatory processes, over COX-1, which is constitutively expressed and involved in homeostatic functions like gastric protection.[1][2] This preferential action contributes to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[1]

Pathway 2: Activation of the PPAR-γ Pathway